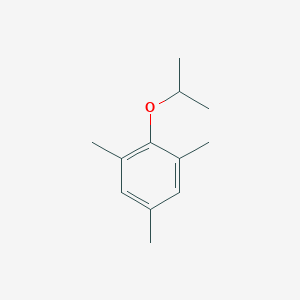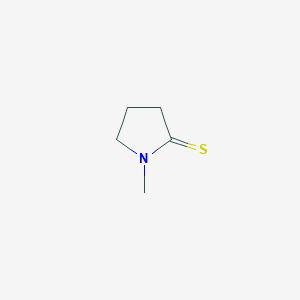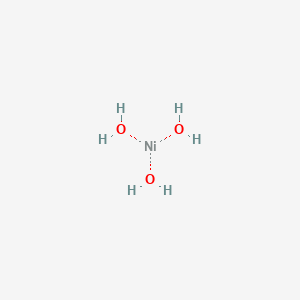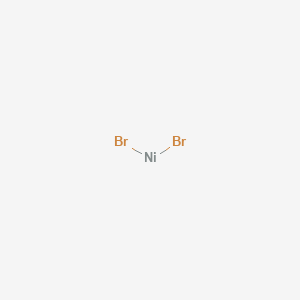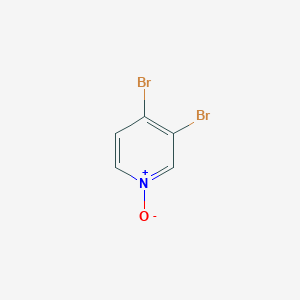
Aluminum monochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum monochloride (AlCl) is a chemical compound that has been used in various scientific research applications. It is a colorless, volatile, and corrosive liquid that is highly reactive with water and other compounds.
Applications De Recherche Scientifique
1. Laser Cooling Applications
- Aluminum monochloride has been proposed as an excellent candidate for laser cooling. High-resolution absorption spectroscopy measurements on the AΠ1←XΣ+1 transition in AlCl have provided a comprehensive understanding of its quantum structure. This understanding supports the evaluation of AlCl's spectroscopic constants and confirms its amenability to laser cooling (Daniel et al., 2021).
2. Hydrogen and Energy Storage
- Aluminum hydride (AlH3) and its compounds, including AlCl, have been significant in scientific research for their high energy density. They are promising materials for hydrogen storage, and their applications extend to being used as rocket fuels, explosives, reducing agents, and hydrogen sources for portable fuel cells (Graetz et al., 2011).
3. Corrosion Protective Property
- Research on the construction of polydopamine-based 3-layer organic coatings on aluminum substrates has demonstrated the potential of AlCl in improving anti-corrosion performance. These coatings, featuring a self-assembled monolayer and polydopamine coating, mark a significant advancement in protecting metal aluminum from corrosion (Ou et al., 2010).
4. Synthesis of Aluminum Nanoparticles
- The synthesis of metallic aluminum nanoparticles, using aluminum trichloride (AlCl3) as a precursor, has shown significant potential for plasmonic and energetic applications. The production process, involving nonthermal plasma synthesis, offers a method to create monodisperse aluminum nanoparticles with controlled particle properties, valuable for various industrial applications (Beaudette et al., 2021).
5. Spectroscopic Study and Molecular Ionization
- Extensive calculations have been conducted on aluminum monochloride and its cationic species, providing insights into its valence and inner-valence electronic states. This research enhances the understanding of the potential-energy curves, spin-orbit couplings, and transition moments of AlCl, crucial for advanced spectroscopic applications (Brites et al., 2008).
6. Production of Cold AlCl Molecules for Laser Cooling
- Pulsed-laser ablation of stable mixtures of Al with alkali or alkaline earth chlorides has been shown to be a robust and reliable source for producing cold AlCl molecules. This method is significant for generating large numbers of AlCl molecules, a challenging task due to its highly reactive nature (Lewis et al., 2021).
7. Structural Material Research
- Aluminum alloys, involving AlCl, have gained significant interest in construction due to their favorable properties. Research covering experimental, numerical, and analytical work on structural aluminum alloys has led to a deeper understanding of their performance under various conditions, influencing the construction sector (Georgantzia et al., 2021).
Propriétés
Numéro CAS |
13595-81-8 |
|---|---|
Nom du produit |
Aluminum monochloride |
Formule moléculaire |
AlCl |
Poids moléculaire |
62.43 g/mol |
Nom IUPAC |
chloroaluminum |
InChI |
InChI=1S/Al.ClH/h;1H/q+1;/p-1 |
Clé InChI |
IZMHKHHRLNWLMK-UHFFFAOYSA-M |
SMILES |
[Al]Cl |
SMILES canonique |
[Al]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)




